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Compound of Interest

Compound Name: Scio-323

Cat. No.: B15575165

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published data for EDP-323, a novel
respiratory syncytial virus (RSV) L-protein inhibitor, with an alternative RSV treatment,
zelicapavir, and the general standard of care. The information is based on publicly available
data from clinical trials and preclinical studies.

Executive Summary

EDP-323 is an investigational, first-in-class, oral, once-daily antiviral targeting the L-protein of
the respiratory syncytial virus. Clinical trial data from Phase 1 and Phase 2a studies have
demonstrated a favorable safety profile and significant efficacy in reducing viral load and
clinical symptoms in healthy adults challenged with RSV. This guide offers a direct comparison
of EDP-323's performance against zelicapavir, an RSV N-protein inhibitor from the same
developer, and outlines the current standard of care for RSV infections.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data from clinical trials of EDP-323
and zelicapavir.

Table 1: Efficacy Data from Human Challenge Studies
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Zelicapavir (EDP-938)

Parameter EDP-323 (Phase 2a)
(Phase 2a)

' ) . Significant reduction (specific
Viral Load Reduction (AUC by 85-87% reduction vs. placebo

percentage not available in
gRT-PCR) (p<0.0001)

provided abstracts)

Infectious Viral Load Reduction  97-98% reduction vs. placebo

) Not specified

(AUC by Viral Culture) (p<0.0001)

o ] Significant reduction (specific
Total Clinical Symptom Score 66-78% reduction vs. placebo ] ]

] percentage not available in
Reduction (AUC) (p<0.0001) )

provided abstracts)

Study Population 142 healthy adults Not specified

ble 2: Saf | pi Kineti il

Parameter EDP-323 (Phase 1) Zelicapavir (EDP-938)

] Well-tolerated up to 800 mg N
Maximum Tolerated Dose ) Not specified
once daily for 7 days

Common Adverse Events Headache (mild) Not specified

Serious Adverse Events None reported Not specified

) 10.8-16.6 hours (supportive of .
Half-life (t1/2) ) ) Not specified
once-daily dosing)

No significant food effect B
Food Effect Not specified
observed

Experimental Protocols
EDP-323 Phase 2a Human Challenge Study

Objective: To evaluate the safety, pharmacokinetics, and antiviral activity of EDP-323 in healthy
adult volunteers challenged with RSV.
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Study Design: A randomized, double-blind, placebo-controlled study involving 142 healthy adult
participants. Participants were randomized into three cohorts: a high-dose group, a low-dose
group, and a placebo group.

Dosing:
e High-Dose Group: 600 mg of EDP-323 once daily for five days.

o Low-Dose Group: A single 600 mg loading dose on day one, followed by 200 mg once daily
for four days.

e Placebo Group: Placebo administered for five days.
Inoculation: Healthy adult participants were inoculated with an RSV-A Memphis 37b strain.
Endpoints:

e Primary Efficacy Endpoint: Area under the curve (AUC) for viral load as measured by qRT-
PCR.

e Secondary Endpoints: AUC for infectious viral load by viral culture and AUC for total clinical
symptom score.

Safety Monitoring: Adverse events were monitored throughout the study.

EDP-323 Phase 1 Study

Objective: To assess the safety, tolerability, and pharmacokinetic profile of EDP-323 in healthy
adults.

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending
dose study in 82 healthy participants.

Dosing Cohorts:
¢ Single Ascending Dose (SAD): 50, 100, 200, 400, 600, and 800 mg doses.

e Multiple Ascending Dose (MAD): 200, 400, 600, and 800 mg doses once daily for 7 days.
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» Food Effect Cohort: 200 mg dose.

Endpoints: Safety (adverse events), tolerability, and pharmacokinetic parameters (Tmax, t1/2).

Mandatory Visualization
Signaling Pathway: Mechanism of Action of EDP-323
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Caption: Mechanism of action of EDP-323 targeting the RSV L-protein.

Experimental Workflow: EDP-323 Phase 2a Human
Challenge Study
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Caption: Workflow of the EDP-323 Phase 2a human challenge study.

Comparison with Alternatives
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Zelicapavir (EDP-938)

Zelicapavir is another oral antiviral for RSV developed by the same company as EDP-323, but
it has a different mechanism of action, targeting the viral N-protein. While detailed head-to-
head comparative data is not yet available, both drugs have shown significant viral load
reduction in their respective clinical trials. The development of two inhibitors with distinct
mechanisms could potentially allow for combination therapy in the future to address resistance
or enhance efficacy in specific patient populations.

Standard of Care

The current standard of care for RSV infection in adults is primarily supportive, focusing on
managing symptoms. This includes:

e Fever reducers and pain relievers.
e Encouraging fluid intake to prevent dehydration.

 In severe cases, hospitalization may be required for oxygen therapy or mechanical
ventilation.

Unlike EDP-323, which is a direct-acting antiviral that targets the virus itself, the standard of
care does not inhibit viral replication. The development of effective and safe oral antivirals like
EDP-323 could represent a significant advancement in the treatment of RSV, patrticularly for at-
risk populations.

Conclusion

The published data from the Phase 1 and Phase 2a clinical trials of EDP-323 are promising,
suggesting it is a well-tolerated and effective oral antiviral for the treatment of RSV. It has
demonstrated a statistically significant reduction in both viral load and clinical symptoms in a
human challenge model. Further studies, including those in naturally infected individuals and
specific patient populations, will be crucial to fully establish its clinical utility and how it
compares to other emerging RSV treatments. The distinct mechanism of action of EDP-323 as
an L-protein inhibitor makes it a valuable candidate in the expanding landscape of RSV
therapeutics.
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 To cite this document: BenchChem. [Independent Validation of EDP-323 Published Data: A
Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15575165#independent-validation-of-published-scio-
323-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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